
D-Phenylglycyl Cefaclor-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Phenylglycyl Cefaclor-d5: is a semisynthetic antibiotic derivative of cefaclor, a second-generation cephalosporin. This compound is characterized by the addition of a D-phenylglycyl group to the cefaclor molecule, enhancing its pharmacokinetic properties and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylglycyl Cefaclor-d5 involves the N-acylation of the side chain of cefaclor with D-phenylglycine. This process typically employs penicillin G acylase as a biocatalyst, which facilitates the coupling of the activated acyl donor with the nucleophile . The reaction conditions often include a controlled pH environment and specific temperature settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity and product formation. The final product is then purified through crystallization and filtration techniques to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: D-Phenylglycyl Cefaclor-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenylglycyl moiety, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the cephalosporin core, impacting its antibacterial properties.
Substitution: Common in the modification of the side chains to enhance activity or stability.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride or other reducing agents in an appropriate solvent.
Substitution: Various alkylating or acylating agents under basic or acidic conditions.
Major Products: The major products formed from these reactions include modified cephalosporin derivatives with potentially enhanced or altered antibacterial activity .
Wissenschaftliche Forschungsanwendungen
D-Phenylglycyl Cefaclor-d5 has a wide range of applications in scientific research, including:
Wirkmechanismus
D-Phenylglycyl Cefaclor-d5, like other cephalosporins, exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial autolytic enzymes such as autolysins . The addition of the D-phenylglycyl group enhances the compound’s stability and resistance to degradation by beta-lactamases .
Vergleich Mit ähnlichen Verbindungen
- Cephalexin
- Cefazolin
- Cephalothin
- Cefuroxime axetil
- Cefotaxime
- Ceftriaxone
- Cefepime
- Ceftaroline
Comparison: D-Phenylglycyl Cefaclor-d5 is unique due to the addition of the D-phenylglycyl group, which enhances its pharmacokinetic properties and stability compared to other cephalosporins. This modification allows for better resistance to beta-lactamase degradation and potentially broader antibacterial activity .
Eigenschaften
Molekularformel |
C23H21ClN4O5S |
|---|---|
Molekulargewicht |
506.0 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2R)-2-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C23H21ClN4O5S/c24-14-11-34-22-17(21(31)28(22)18(14)23(32)33)27-20(30)16(13-9-5-2-6-10-13)26-19(29)15(25)12-7-3-1-4-8-12/h1-10,15-17,22H,11,25H2,(H,26,29)(H,27,30)(H,32,33)/t15-,16-,17-,22-/m1/s1/i1D,3D,4D,7D,8D |
InChI-Schlüssel |
XLWILXSSHAKXHH-GZEOSQKHSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)Cl)C(=O)O)N)[2H])[2H] |
Kanonische SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)N)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



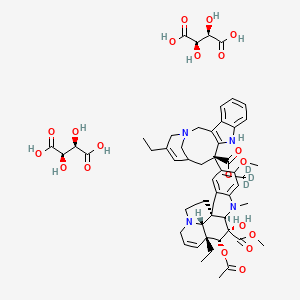
![Ethyl 2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15145441.png)
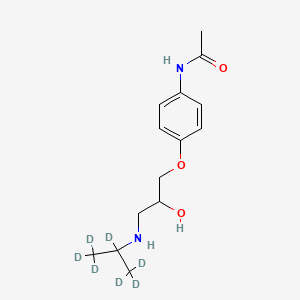
![5-[3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidin-4-yl]pent-4-enoic acid](/img/structure/B15145459.png)
![4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B15145473.png)
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B15145477.png)
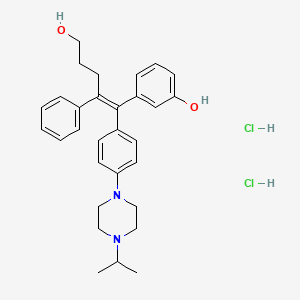
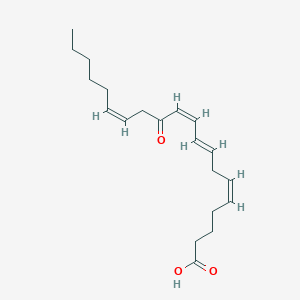
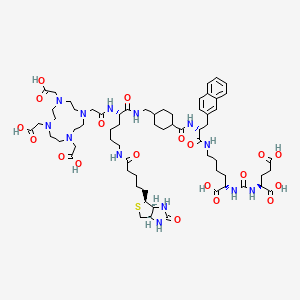
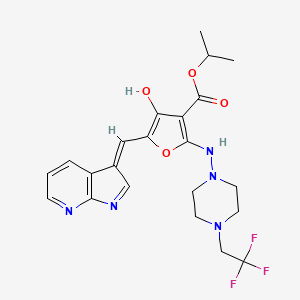
![(3S,3aS,9aS,9bS)-3,6-dimethyl-9-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-3H,3aH,4H,5H,9aH,9bH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B15145488.png)
![{3,4,5-trihydroxy-6-[(4-oxopyran-3-yl)oxy]oxan-2-yl}methyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15145511.png)

